molecular formula C17H19N3O4S2 B4774853 methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate

methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate

Cat. No.: B4774853
M. Wt: 393.5 g/mol
InChI Key: UNGBVOKKKSEVNX-UHFFFAOYSA-N
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Description

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate (CAS 516457-46-8) is a thiourea derivative featuring a methyl ester, a central phenyl group, and a sulfamoylbenzyl moiety. Its molecular structure includes a carbonothioyl bridge, distinguishing it from conventional urea-based compounds. This compound has been cataloged in chemical databases (e.g., ZINC, CHEMBL) as a research chemical, though its specific biological or industrial applications remain underexplored .

Properties

IUPAC Name

methyl 2-[4-[(4-sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-24-16(21)10-12-2-6-14(7-3-12)20-17(25)19-11-13-4-8-15(9-5-13)26(18,22)23/h2-9H,10-11H2,1H3,(H2,18,22,23)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBVOKKKSEVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-aminosulfonylbenzylamine with carbonothioyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with methyl 4-aminophenylacetate in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonamide groups often enhances the bioactivity of such compounds, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties : Compounds derived from or related to this compound have shown antimicrobial activity against several bacterial strains. Studies demonstrate effective inhibition of growth in pathogens like Staphylococcus aureus and Escherichia coli .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Azo Compounds : this compound can be utilized in the synthesis of azo compounds through diazotization reactions. These azo compounds are significant in dye production and as biological probes .
  • Building Block for Pharmaceuticals : The compound is investigated for its role in synthesizing various pharmaceutical intermediates, particularly those targeting metabolic disorders and hypertension . It can facilitate the formation of complex molecules through multi-step synthetic pathways.

Biological Studies

In addition to its synthetic utility, this compound has been subjected to biological evaluations:

  • In Vitro Studies : The compound's derivatives have been tested for their antibacterial properties using agar diffusion methods, demonstrating significant inhibition zones against selected bacterial strains .
  • Antiviral Activity : Some studies suggest potential antiviral properties, particularly against HIV, where derivatives of the compound were shown to exhibit activity in preliminary screenings .

Table 1: Summary of Biological Activities

Activity TypeTest OrganismResult
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
AntiviralHIVPreliminary activity

Table 2: Synthetic Pathways Involving this compound

Reaction TypeStarting MaterialProduct
Diazotization4-AminoacetophenoneAzo compounds
Coupling ReactionActive methylene compoundsAryldiazenyl derivatives

Mechanism of Action

The mechanism of action of methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form strong hydrogen bonds with active sites, while the carbonothioyl group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural motifs—thiourea, sulfonamide, and ester groups—are shared with several pharmacologically or industrially relevant molecules. Below is a detailed comparison:

N-4-[[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]carbonyl]benzyl-N,N-dimethyl-4-fluorobenzylammonium bromide (Compound 2)

  • Structural Features : Contains a sulfamoylphenyl group and quaternary ammonium center, with a fluorine substituent.
  • Applications : Designed as a carbonic anhydrase IX (CA IX) inhibitor for positron emission tomography (PET) imaging .
  • Key Findings :
    • Achieved a 93% synthesis yield, indicating robust synthetic accessibility.
    • The quaternary ammonium group enhances solubility and target affinity compared to neutral thiourea derivatives like the main compound.
    • Fluorine substitution enables radiolabeling (e.g., ¹⁸F) for imaging applications, a feature absent in the main compound .

Methyl Carbamate Derivatives (e.g., Asulam, Benomyl)

  • Structural Features : Share methyl ester and sulfonamide/carbamate groups.
  • Applications: Asulam is a herbicide; benomyl is a fungicide .
  • Unlike benomyl, which targets fungal tubulin, the main compound lacks documented pesticidal activity .

Benzothiazine Derivatives with Sulfamoyl Groups

  • Structural Features : Incorporate sulfamoylphenyl and heterocyclic benzothiazine cores.
  • Applications : Antimicrobial agents with activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Key Findings: Ethyl [4-({[4-(N-pyridin-aminosulfonyl)phenyl]amino}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate shows superior antifungal activity due to its pyridine substituent.

2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

  • Structural Features : V-shaped conformation with hydrogen-bonding hydroxy and methoxy groups.
  • Applications : Metal coordination in supramolecular chemistry .
  • Key Findings: The main compound’s linear thiourea structure contrasts with the V-shaped geometry of this Schiff base, affecting π-π stacking and crystal packing. Hydrogen-bonding in the Schiff base enhances metal chelation, a property less pronounced in the main compound .

Data Table: Comparative Analysis

Compound Name Structural Highlights Key Applications Synthesis Yield/Activity Notes References
Main Compound Thiourea, methyl ester, sulfamoylbenzyl Research chemical No reported bioactivity
Compound 2 (CA IX inhibitor) Quaternary ammonium, fluorine PET imaging 93% yield; targets hypoxic tumors
Asulam Methyl carbamate, sulfonamide Herbicide Commercial herbicide
Ethyl benzothiazine derivative Benzothiazine, pyridine substituent Antimicrobial IC₅₀: 2.5 µg/mL (C. albicans)
Schiff base (V-shaped) Hydroxy-methoxybenzylidene Metal coordination Strong O–H···N hydrogen bonds

Research Findings and Implications

  • Bioactivity Potential: While benzothiazine derivatives () and CA IX inhibitors () demonstrate therapeutic relevance, the main compound’s thiourea group could be optimized for similar targets via structure-activity relationship (SAR) studies.

Biological Activity

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Aminosulfonyl group : Known for its role in enhancing solubility and biological activity.
  • Benzyl group : Contributes to the compound's hydrophobic interactions.
  • Carbonothioyl group : Implicated in various biochemical reactions.

Its molecular formula is C20H23N3O5S2C_{20}H_{23}N_3O_5S_2 with a molecular weight of 449.54 g/mol .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The aminosulfonyl group can form strong hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : The carbonothioyl group may participate in covalent bonding with nucleophilic residues, influencing receptor activity and signaling pathways .

Biological Activity Overview

Research has identified several biological activities associated with this compound:

Anticonvulsant Activity

This compound analogs have shown promising anticonvulsant properties. For instance, related compounds demonstrated effectiveness in maximal electroshock seizure tests, indicating potential therapeutic applications in epilepsy .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This includes potential inhibition of bacterial growth, although specific data on this compound is limited .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored, particularly in the context of drug metabolism and detoxification processes. The presence of the aminosulfonyl group enhances its interaction with target enzymes .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticonvulsantEffective in seizure models; ED50 values comparable to known drugs
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionInteraction with metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate
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methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate

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